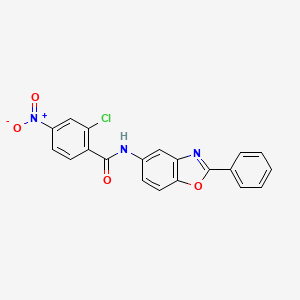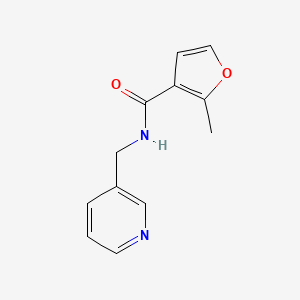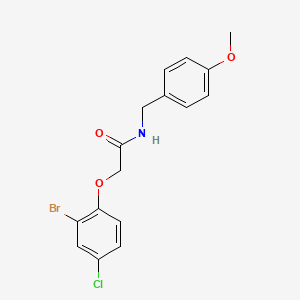![molecular formula C22H32N2O2 B5971014 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. It was first developed in 2000 by the research group of Dr. John R. Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been widely used in scientific research to study the role of 20-HETE in various physiological and pathological processes.
Mechanism of Action
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol inhibits the enzyme 20-HETE synthase, which catalyzes the formation of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and other cardiovascular diseases. By inhibiting 20-HETE synthesis, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol can lower blood pressure and protect against renal injury. In addition, 20-HETE has been shown to promote angiogenesis and tumor growth, and 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol can inhibit these processes by blocking 20-HETE synthesis.
Biochemical and Physiological Effects:
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to have a number of biochemical and physiological effects in various animal models. In addition to its effects on blood pressure and renal function, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to inhibit platelet aggregation and thrombus formation, and to improve endothelial function. 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has also been shown to have anti-inflammatory effects, including inhibition of cytokine production and leukocyte infiltration. Furthermore, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol is its selectivity for 20-HETE synthase, which allows for specific inhibition of 20-HETE synthesis without affecting other arachidonic acid metabolites. This selectivity has been demonstrated in several studies using 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol. Another advantage of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol is its stability and solubility, which allows for easy administration in animal models. However, one limitation of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol is its relatively low potency, which may require higher doses or longer treatment times in some experiments. In addition, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has not been extensively tested in human subjects, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol and its target, 20-HETE. One area of interest is the role of 20-HETE in the pathogenesis of cardiovascular diseases, including hypertension, atherosclerosis, and ischemic heart disease. Another area of interest is the role of 20-HETE in cancer, particularly in tumor angiogenesis and metastasis. In addition, there is growing interest in the use of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol and other 20-HETE synthase inhibitors as potential therapeutics for various diseases, including hypertension, renal disease, and cancer. Finally, further studies are needed to establish the safety and efficacy of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol in human subjects, and to explore its potential as a clinical drug.
Synthesis Methods
The synthesis of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol involves several steps, starting from commercially available starting materials. The key step is the coupling of 2-naphthol with N-BOC-protected piperazine, followed by deprotection and alkylation with 3-methylbutyl bromide. The resulting intermediate is then coupled with 2-(2-hydroxyethoxy)ethylamine to yield the final product. The synthesis of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been described in detail in several publications.
Scientific Research Applications
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been used in a wide range of scientific research, including studies on hypertension, renal function, angiogenesis, cancer, and inflammation. 20-HETE, the target of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol, is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension. 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to lower blood pressure in various animal models of hypertension. In addition, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to protect against renal injury in animal models of renal ischemia-reperfusion injury and diabetic nephropathy. 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has also been shown to inhibit angiogenesis and tumor growth in various cancer models. Furthermore, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to have anti-inflammatory effects in animal models of acute lung injury and colitis.
properties
IUPAC Name |
1-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-17(2)9-11-24-13-12-23(15-19(24)10-14-25)16-21-20-6-4-3-5-18(20)7-8-22(21)26/h3-8,17,19,25-26H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGUBSJWATYTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(2-Hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5970937.png)

![N-(3-fluoro-4-methylbenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970940.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxy-1-methylethyl)acetamide](/img/structure/B5970944.png)



![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)